molecular formula C11H15NO B2638468 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 46180-98-7

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2638468
CAS No.: 46180-98-7
M. Wt: 177.247
InChI Key: ISVWMDYPHDMFME-UHFFFAOYSA-N
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Description

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine class This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the azepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in neurotransmitter pathways, thereby exerting its effects on the central nervous system .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other benzazepine derivatives and highlights its potential in various research and industrial applications.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVWMDYPHDMFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46180-98-7
Record name 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methoxytetralone (6.86 g, 39 mmol), hydroxylamine hydrochloride (8.15 g, 117 mmol) and sodium acetate trihydrate (25 g, 184 mmol) were stirred at reflux in a mixture of ethanol (200 ml) and water (50 ml) for 45 min, concentrated in vacuo, and diluted with water (200 ml). The white solid (6-methoxytetralone oxide, 7.44 g) was collected and dried. A portion of this (6.31 g, 33 mmol) was stirred in dry THF (150 ml) under argon as lithium aluminium hydride (1.80 g, 47 mmol) was added portionwise. This mixture was stirred at reflux for 3 h, cooled, and treated successively with water (1.5 ml), 10% NaOH (1.5 ml) and water (4.5 ml). The solids were filtered off, and the filtrate was evaporated to give an amber oil. This was chromatographed on silica, eluting with ethyl acetate, giving the title compound (2.96 g, 50%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
50%

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